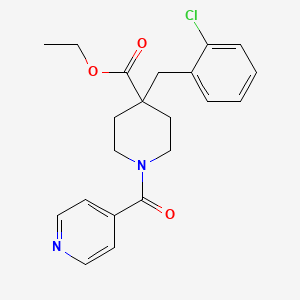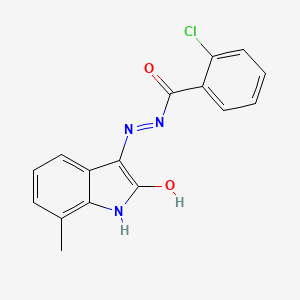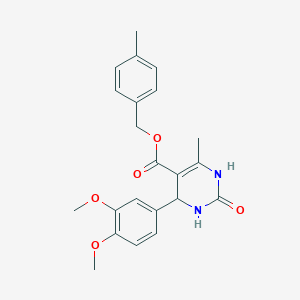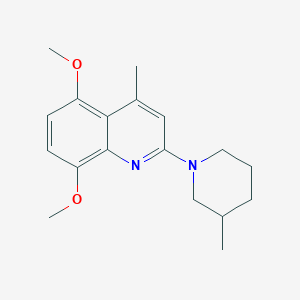![molecular formula C15H14ClN3OS B5140634 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride](/img/structure/B5140634.png)
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride, also known as MRS2179, is a selective and potent antagonist of the P2Y1 receptor. This compound has been widely used in scientific research to investigate the role of P2Y1 receptors in various physiological and pathological processes.
作用機序
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride selectively and competitively blocks the binding of ADP to P2Y1 receptors, thereby inhibiting downstream signaling pathways that lead to platelet activation, vasoconstriction, and inflammation. Specifically, this compound binds to the orthosteric site of P2Y1 receptors and prevents the conformational change required for G protein coupling and intracellular calcium mobilization.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects, depending on the specific system being studied. For example, this compound can inhibit platelet aggregation, vasoconstriction, and leukocyte recruitment in response to ADP. In addition, this compound can reduce neuronal excitability and synaptic transmission in the hippocampus and other brain regions that express P2Y1 receptors. However, this compound has also been shown to have some off-target effects, such as the inhibition of P2Y12 receptors and the activation of P2X receptors.
実験室実験の利点と制限
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride has several advantages as a research tool, including its high potency and selectivity for P2Y1 receptors, its ability to block ADP-induced platelet aggregation in vitro and in vivo, and its availability as a commercial product. However, there are also some limitations to the use of this compound in lab experiments, such as its potential off-target effects, its limited solubility in aqueous solutions, and its potential toxicity at high concentrations.
将来の方向性
There are several future directions for research on 1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride and P2Y1 receptors. One area of interest is the development of more potent and selective P2Y1 receptor antagonists that can be used in clinical settings to treat thrombotic disorders, such as stroke and myocardial infarction. Another area of interest is the identification of novel signaling pathways downstream of P2Y1 receptors that may be involved in physiological and pathological processes. Finally, the role of P2Y1 receptors in the central nervous system and their potential as therapeutic targets for neurological disorders, such as epilepsy and Alzheimer's disease, is an area of active investigation.
合成法
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride can be synthesized using a variety of methods, including the reaction of 2-chloro-4-methylpyridine with 2-aminobenzothiazole in the presence of a base, followed by the reaction of the resulting intermediate with ethyl oxalyl chloride. The product is then treated with hydrochloric acid to obtain this compound in the form of a white crystalline powder.
科学的研究の応用
1-[2-(1,3-benzothiazol-2-ylamino)-2-oxoethyl]-4-methylpyridinium chloride has been used in numerous scientific studies to investigate the role of P2Y1 receptors in various physiological and pathological processes, such as platelet aggregation, thrombosis, inflammation, and neuronal signaling. For example, this compound has been shown to inhibit platelet aggregation induced by ADP, a potent activator of P2Y1 receptors, both in vitro and in vivo. In addition, this compound has been used to study the involvement of P2Y1 receptors in the regulation of blood pressure, renal function, and bone metabolism.
特性
IUPAC Name |
N-(1,3-benzothiazol-2-yl)-2-(4-methylpyridin-1-ium-1-yl)acetamide;chloride |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13N3OS.ClH/c1-11-6-8-18(9-7-11)10-14(19)17-15-16-12-4-2-3-5-13(12)20-15;/h2-9H,10H2,1H3;1H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LMUCJXNGSSREFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=[N+](C=C1)CC(=O)NC2=NC3=CC=CC=C3S2.[Cl-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14ClN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[benzyl(methylsulfonyl)amino]-N-(2-hydroxycyclohexyl)benzamide](/img/structure/B5140555.png)
![N-({2-[benzyl(methyl)amino]-2,3-dihydro-1H-inden-2-yl}methyl)-2-[1,2,4]triazolo[1,5-a]pyrimidin-6-ylacetamide](/img/structure/B5140560.png)

![2-(4-chlorophenyl)-1-[2-(4-morpholinyl)ethyl]-1H-imidazo[1,2-a]benzimidazole dihydrochloride](/img/structure/B5140571.png)


![3-(4-chlorophenyl)-5-methyl-7-(4-methyl-1-piperazinyl)-2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5140589.png)

![4-(4-ethylphenyl)-2-[5-(4-methyl-1-piperazinyl)-2-nitrophenyl]-1(2H)-phthalazinone](/img/structure/B5140609.png)


![4-bromo-2-[(4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methylbenzenesulfonate](/img/structure/B5140625.png)
![methyl 2-[(2-{benzyl[(4-methoxyphenyl)sulfonyl]amino}benzoyl)amino]benzoate](/img/structure/B5140626.png)
![1-[2-(isopropylsulfonyl)-1-(3-methylbutyl)-1H-imidazol-5-yl]-N-methyl-N-[(3-methyl-5-isoxazolyl)methyl]methanamine](/img/structure/B5140640.png)